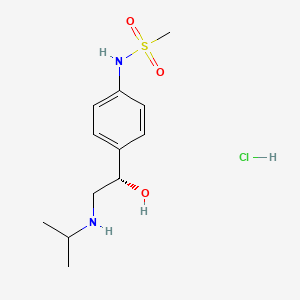
Dexsotalol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デキソタロール塩酸塩は、ソタロールの一塩酸塩です。 これは、β遮断薬(ボーエンウィリアムズ分類II)と心室活動電位持続時間延長(ボーエンウィリアムズ分類III)の両方の抗不整脈作用を有しています 。 この化合物は、主に心室および上室性不整脈の管理に使用されます .
準備方法
合成経路および反応条件
デキソタロール塩酸塩は、ソタロールと塩酸の反応によって合成できます。 このプロセスには、塩基性化合物であるソタロールからの塩酸塩の形成が含まれます 。反応条件には、通常、塩酸の水溶液とソタロールの使用が含まれ、その後、結晶化して塩酸塩を得ます。
工業生産方法
工業設定では、デキソタロール塩酸塩の生産には、ラボ合成と同様の反応条件を使用した大規模合成が含まれます。 このプロセスは、収率と純度が最適化されており、多くの場合、最終生成物が製薬基準を満たすように、複数の精製および結晶化工程が含まれています .
化学反応の分析
反応の種類
デキソタロール塩酸塩は、次を含むさまざまな化学反応を起こします。
酸化: この反応には、化合物の酸素の添加または水素の除去が含まれます。
還元: この反応には、化合物の水素の添加または酸素の除去が含まれます。
置換: この反応には、化合物中の1つの原子または原子のグループを別の原子または原子のグループに置き換えることが含まれます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応の条件は、目的の生成物と実施されている特定の反応によって異なります .
形成された主要な製品
これらの反応から形成される主要な生成物は、特定の種類の反応と使用される試薬によって異なります。 たとえば、デキソタロール塩酸塩の酸化により、酸化誘導体が生成される可能性がありますが、還元により化合物の還元型が生成される可能性があります .
科学研究の応用
デキソタロール塩酸塩は、次を含む幅広い科学研究の応用を有しています。
化学: さまざまな化学反応および研究において試薬として使用されます。
生物学: 特にそのβ遮断薬作用に関連して、生物系への影響について研究されています。
医学: 不整脈の治療に使用され、他の治療分野での可能性について研究されています。
科学的研究の応用
Dexsotalol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in relation to its beta-adrenoreceptor blocking properties.
Medicine: Used in the treatment of arrhythmias and studied for its potential in other therapeutic areas.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
デキソタロール塩酸塩は、β遮断薬と心室活動電位持続時間延長の特性を通じてその効果を発揮します。 それは、速いカリウムチャネルの競合阻害剤として作用し、心房と心室の活動電位の持続時間と不応期を延長します 。 この阻害は、心拍数が低いほど顕著であり、ピルエット型頻脈などの副作用につながる可能性があります 。 さらに、デキソタロール塩酸塩のβ遮断作用は、心臓の筋肉細胞の活動電位をさらに延長し、収縮力を低下させます .
類似の化合物との比較
デキソタロール塩酸塩は、メトプロロールなどの他のβ遮断薬および抗不整脈薬と似ています。
メトプロロール: 血圧を下げ、狭心症の症状を緩和するために使用される選択的β遮断薬.
キサラト(リバーロキサバン): 血栓を予防するために使用される抗凝固剤.
独自性
デキソタロール塩酸塩を際立たせているのは、β遮断薬と心室活動電位持続時間延長薬の両方のデュアルアクションです。 この特性の組み合わせにより、心室および上室性不整脈の両方を管理する上で特に効果的です .
類似の化合物のリスト
- メトプロロール
- キサラト(リバーロキサバン)
- 他のβ遮断薬および抗不整脈薬
類似化合物との比較
Dexsotalol hydrochloride is similar to other beta-blockers and antiarrhythmic agents, such as:
Metoprolol: A selective beta-blocker used to lower blood pressure and relieve angina symptoms.
Xarelto (rivaroxaban): An anticoagulant used to prevent blood clots.
Uniqueness
What sets this compound apart is its dual action as both a beta-adrenoreceptor blocker and a cardiac action potential duration prolongation agent. This combination of properties makes it particularly effective in managing both ventricular and supraventricular arrhythmias .
List of Similar Compounds
- Metoprolol
- Xarelto (rivaroxaban)
- Other beta-blockers and antiarrhythmic agents
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Dexsotalol hydrochloride in experimental samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a phosphate–perchlorate buffer system and UV detection, as described in pharmacopeial assays for structurally similar compounds. Validate the method using spiked samples to ensure precision (RSD < 2%) and accuracy (recovery rates 95–105%) . Include internal standards to account for matrix effects in biological samples.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA hazard communication standards: wear nitrile gloves, lab coats, and eye protection. Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers). Conduct a risk assessment for carcinogenicity (Category 2 under GHS) and implement spill containment procedures using inert absorbents .
Q. How should researchers design dose-response studies to evaluate this compound’s electrophysiological effects?
- Methodological Answer : Use isolated Purkinje fiber or cardiomyocyte models with escalating doses (e.g., 1–100 µM). Measure action potential duration (APD90) and effective refractory period (ERP) using patch-clamp techniques. Include positive controls (e.g., sotalol) and negative controls (vehicle-only) to isolate compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct interspecies scaling by comparing metabolic stability in hepatocyte assays (human vs. rodent) and adjust for protein binding differences. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability . For conflicting efficacy data, perform sensitivity analyses on variables like hepatic clearance or tissue partitioning .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions during long-term experiments?
- Methodological Answer : Perform accelerated stability testing at 40°C/75% RH over 6 months. Use reverse-phase HPLC to monitor degradation products (e.g., desmethyl metabolites). Buffer solutions at pH 4–6 (acetate or phosphate) minimize hydrolysis. For lyophilized formulations, assess residual moisture (<1%) to prevent recrystallization .
Q. What experimental designs address the dual β-blocker and potassium channel antagonist mechanisms of this compound?
- Methodological Answer : Employ a factorial design to isolate mechanisms: (1) Use selective inhibitors (e.g., ICI-118,551 for β-blockade) in Langendorff-perfused hearts. (2) Measure IK1 and IKr currents in HEK293 cells expressing hERG channels. Statistically analyze interaction effects using ANOVA with post-hoc Tukey tests .
Q. How can researchers validate novel biomarkers for this compound-induced cardiotoxicity in preclinical models?
- Methodological Answer : Combine echocardiography (e.g., left ventricular ejection fraction) with serum biomarkers (e.g., troponin-I, NT-proBNP). Apply machine learning algorithms to correlate biomarker trends with histopathological findings (e.g., myocardial fibrosis). Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of this compound in population studies?
- Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC and Cmax estimates, followed by non-linear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal function, CYP2D6 polymorphism). Bootstrap resampling (1,000 iterations) quantifies parameter uncertainty .
Q. Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s purity across synthetic batches?
- Methodological Answer : Implement quality-by-design (QbD) principles: characterize critical quality attributes (CQAs) like enantiomeric excess (>99%) via chiral HPLC. Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Cross-validate results with independent labs using blinded samples .
Q. What methodologies ensure reproducibility in electrophysiological assays measuring this compound’s effects on cardiac ion channels?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media) and calibrate patch-clamp equipment daily. Share raw data and analysis scripts via open-access platforms (e.g., Zenodo). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
特性
CAS番号 |
4549-94-4 |
|---|---|
分子式 |
C12H21ClN2O3S |
分子量 |
308.83 g/mol |
IUPAC名 |
N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1 |
InChIキー |
VIDRYROWYFWGSY-UTONKHPSSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
異性体SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
正規SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Key on ui other cas no. |
4549-94-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















